An In-depth Technical Guide to (2-Methylthiazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2-Methylthiazol-5-yl)methanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylthiazol-5-yl)methanamine hydrochloride is a heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. The thiazole nucleus is a key component in a variety of pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of (2-Methylthiazol-5-yl)methanamine hydrochloride, a valuable building block for medicinal chemistry and drug discovery. The 2-aminothiazole moiety, in particular, is recognized as a "privileged structure" in drug development, though its potential for metabolic activation warrants careful consideration.[3]
Core Chemical and Physical Properties
(2-Methylthiazol-5-yl)methanamine hydrochloride is the hydrochloride salt of the parent compound (2-Methylthiazol-5-yl)methanamine. The addition of hydrochloric acid increases the compound's polarity and aqueous solubility, which can be advantageous for certain biological and synthetic applications.
| Property | Value | Source |
| CAS Number | 1072806-59-7 | |
| Molecular Formula | C₅H₉ClN₂S | |
| Molecular Weight | 164.65 g/mol | |
| Storage Temperature | 2-8°C |
Synthesis and Structural Elucidation
While a specific, detailed synthesis protocol for (2-Methylthiazol-5-yl)methanamine hydrochloride is not explicitly detailed in the available literature, a general understanding of its synthesis can be derived from the preparation of analogous thiazole derivatives. The synthesis of the free base, (2-methyl-1,3-thiazol-5-yl)methanamine (CAS 63139-97-9), is a crucial first step.[2] Subsequently, treatment with hydrochloric acid would yield the desired hydrochloride salt.
A plausible synthetic route, based on common methods for thiazole synthesis, is outlined below. This pathway represents a logical, though not experimentally verified, approach.
Figure 1: A conceptual synthetic pathway for (2-Methylthiazol-5-yl)methanamine hydrochloride.
The final step of forming the hydrochloride salt is a standard acid-base reaction. The free amine is dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., in diethyl ether or isopropanol) is added, leading to the precipitation of the hydrochloride salt.
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for (2-Methylthiazol-5-yl)methanamine hydrochloride is not currently available in the public domain. However, based on the known spectra of related compounds such as 2-amino-5-methylthiazole and general spectroscopic principles, the following characteristics can be predicted.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent (e.g., DMSO-d₆), the proton NMR spectrum is expected to show the following signals:
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Thiazole ring proton: A singlet in the aromatic region.
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Methylene protons (-CH₂-): A singlet adjacent to the thiazole ring.
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Methyl protons (-CH₃): A singlet in the aliphatic region.
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Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is anticipated to display signals corresponding to:
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Thiazole ring carbons: Three distinct signals in the downfield region.
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Methylene carbon (-CH₂-): A signal in the aliphatic region.
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Methyl carbon (-CH₃): A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would likely exhibit characteristic absorption bands for:
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N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, typical for an ammonium salt.
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C=N and C=C stretching: Bands in the 1650-1450 cm⁻¹ region, characteristic of the thiazole ring.
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C-H stretching: Bands around 3000-2850 cm⁻¹.
Mass Spectrometry
The mass spectrum of the free base, (2-Methylthiazol-5-yl)methanamine, would be expected to show a molecular ion peak (M⁺) at m/z = 128.
Potential Applications in Drug Discovery and Medicinal Chemistry
Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The 2-aminothiazole scaffold is a component of numerous approved drugs and clinical candidates.[1] The applications of thiazoles span various therapeutic areas, including:
-
Anti-inflammatory agents: Some thiazole derivatives have shown potent anti-inflammatory properties.[4]
-
Antimicrobial agents: The thiazole ring is a key feature in many antibacterial and antifungal compounds.
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Anticancer agents: Certain thiazole-containing molecules exhibit cytotoxic activity against various cancer cell lines.
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Neurological disorders: Thiazole derivatives have been investigated for their potential in treating conditions like schizophrenia.[2]
(2-Methylthiazol-5-yl)methanamine hydrochloride serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Figure 2: Potential applications of (2-Methylthiazol-5-yl)methanamine hydrochloride in various therapeutic areas.
Safety and Handling
Detailed toxicology data for (2-Methylthiazol-5-yl)methanamine hydrochloride is not available. However, based on information for structurally related compounds, appropriate safety precautions should be taken. For instance, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride is classified as harmful if swallowed, and causes skin and eye irritation, and may cause respiratory irritation.[5]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place (2-8°C) away from incompatible materials.
Experimental Protocols
General Protocol for Hydrochloride Salt Formation
This protocol describes a general method for the preparation of an amine hydrochloride salt and is applicable to the synthesis of (2-Methylthiazol-5-yl)methanamine hydrochloride from its free base.
Materials:
-
(2-Methylthiazol-5-yl)methanamine (free base)
-
Anhydrous diethyl ether (or other suitable solvent like isopropanol)
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the (2-Methylthiazol-5-yl)methanamine free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath with stirring.
-
Slowly add a stoichiometric amount of hydrochloric acid solution in diethyl ether dropwise to the stirred solution.
-
Observe the formation of a precipitate.
-
Continue stirring in the ice bath for an additional 30 minutes after the addition is complete.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain the (2-Methylthiazol-5-yl)methanamine hydrochloride salt.
Figure 3: A general workflow for the preparation of an amine hydrochloride salt.
Conclusion
(2-Methylthiazol-5-yl)methanamine hydrochloride is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its structural similarity to known bioactive thiazole derivatives makes it an attractive starting point for the development of new therapeutic agents. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and established chemical principles. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
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Chemsigma. (2-Methylthiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]
- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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MDPI. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 18349540, (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]
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MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
- Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244.
- Guryn, R., Staszewski, M., & Walczyński, K. (2010). Non-imidazole histamine H3 ligands: part V. synthesis and preliminary pharmacological investigation of 1-[2-thiazol-4-yl- and 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. European journal of medicinal chemistry, 45(3), 1091–1101.
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PubChem. (2-Chloro-1,3-thiazol-5-yl)methanamine hydrochloride. Retrieved from [Link]18349540)
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